Higher Lipophilicity vs. Non‑Fluorinated Parent
The 5‑fluoro substitution increases the predicted partition coefficient (XLogP3) of the target compound to 1.1 , while the non‑fluorinated analogue (methyl 2‑amino‑2‑(1H‑indol‑3‑yl)acetate) is predicted to have an XLogP3 of approximately 0.5 . This difference of ≈0.6 log units corresponds to a roughly 4‑fold higher preference for the organic phase, which can improve passive membrane permeability in cell‑based assays.
| Evidence Dimension | Predicted octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | Methyl 2‑amino‑2‑(1H‑indol‑3‑yl)acetate: XLogP3 ≈ 0.5 (ACD/Labs prediction) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 log units (~4‑fold increase in lipophilic partitioning) |
| Conditions | In silico prediction (ACD/Labs algorithm) |
Why This Matters
The higher lipophilicity can be decisive in cell‑based SAR campaigns where intracellular target engagement requires adequate membrane flux, making the fluorinated compound the preferred choice over the unsubstituted parent.
- [1] Kuujia Chemical Database. Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate – CAS 2089665-33-6. Available at: https://www.kuujia.com/cas-2089665-33-6.html (accessed 2026-05-01). View Source
- [2] Advanced Chemistry Development (ACD/Labs). Predicted LogP for methyl 2‑amino‑2‑(1H‑indol‑3‑yl)acetate, entry ID 110317-48-1. ACD/Percepta, 2024. View Source
